1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Design, Synthesis, and Biological Assessment of Benzimidazole Derivatives

Field: Medicinal Chemistry

Application: These compounds were designed and synthesized to act as selective cyclooxygenase-2 (COX-2) inhibitors.

Methods: A series of benzimidazole derivatives were synthesized and evaluated in vitro as COX-1/COX-2 inhibitors.

Results: Several compounds showed selective inhibition to the COX-2 isozyme. Compound 11b showed the most potent COX-2 inhibitory activity with IC 50 = 0.10 μM and selectivity index (SI = 134).

Biological Potential of Indole Derivatives

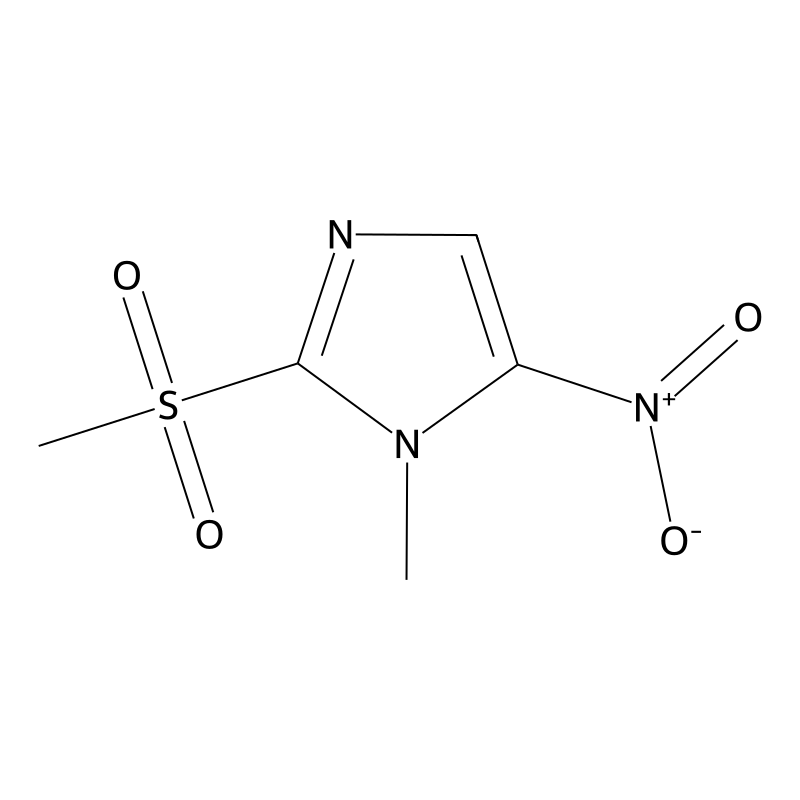

1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole is characterized by a methyl group and a methylsulfonyl group attached to the imidazole ring, along with a nitro group at the 5-position. The molecular weight of this compound is approximately 205.19 g/mol. Its solubility is notably high, making it suitable for various applications in medicinal chemistry and pharmacology .

1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole exhibits significant biological activity, particularly as an antifungal agent. Studies have demonstrated its moderate antifungal properties against various fungal strains, indicating its potential use in treating fungal infections. Furthermore, this compound has been noted for its genotoxic activities, suggesting that it may interact with genetic material in certain contexts.

Several synthetic routes have been proposed for the preparation of 1-methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole. Common methods involve the nitration of imidazole derivatives followed by sulfonylation reactions. Specific details on these methods can vary, but they typically include:

- Nitration: Introduction of the nitro group through electrophilic aromatic substitution.

- Sulfonylation: Reaction with methylsulfonyl chloride or similar reagents to introduce the methylsulfonyl group.

These methods may require optimization based on desired yields and purity levels.

The primary applications of 1-methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole lie in medicinal chemistry, particularly in antifungal therapies. Its unique structure allows it to interact with biological targets effectively. Additionally, due to its genotoxic properties, it may also be studied for potential use in cancer research or as a model compound in toxicology studies.

Several compounds share structural similarities with 1-methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole | 1615-41-4 | 0.82 |

| 2-Methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole | 9991582 | 0.62 |

| 1-Methyl-2-(methylthio)imidazole | 14486-52-3 | 0.53 |

These compounds demonstrate variations in substituents around the imidazole ring, which can influence their biological activities and applications. The unique combination of a methylsulfonyl and nitro group in 1-methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole distinguishes it from these related compounds, potentially enhancing its efficacy as an antifungal agent.